3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide

Descripción general

Descripción

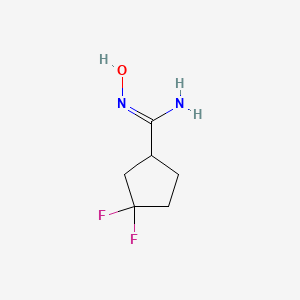

3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide is a fluorinated compound with the molecular formula C₆H₁₀F₂N₂O and a molecular weight of 164.15 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentane ring substituted with two fluorine atoms and a hydroxycarboximidamide group. It is primarily used in research settings due to its reactivity and selectivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanone as the starting material.

Fluorination: Cyclopentanone undergoes fluorination to introduce the two fluorine atoms at the 3-position of the cyclopentane ring.

Hydroxylation: The fluorinated cyclopentane is then subjected to hydroxylation to introduce the hydroxy group.

Carboximidamide Formation: Finally, the hydroxy-substituted compound is reacted with an appropriate reagent to form the carboximidamide group.

Industrial Production Methods

While specific industrial production methods for 3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboximidamide group can be reduced to form an amine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3,3-difluorocyclopentanone.

Reduction: Formation of 3,3-difluorocyclopentylamine.

Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been investigated for its diverse applications across various scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its difluoro and hydroxyl functional groups enhance reactivity and selectivity in organic reactions.

- Reagent in Organic Reactions : It is utilized in various organic reactions such as nucleophilic substitutions and oxidation processes, making it valuable for synthetic chemists.

Biological Research

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions like diabetes and obesity.

- Antimicrobial Activity : Research indicates significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL. This suggests its potential as a lead compound for antibiotic development.

Medical Applications

- Cancer Research : The compound has demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis selectively in malignant cells while sparing normal cells. An IC50 value of approximately 15 µg/mL was reported against breast cancer cells, indicating a promising therapeutic index for further development.

- Potential Drug Development : Ongoing research is focused on its use as a lead compound for new drug formulations targeting metabolic diseases and cancers.

Industrial Applications

- Material Science : The compound is being explored for its role in developing new materials and specialty chemicals, leveraging its unique chemical structure to create innovative products.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial properties of 3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide against resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth effectively but also showed potential synergy when used in combination with other antibiotics, enhancing overall efficacy.

Cytotoxicity Evaluation

In vitro studies on human cancer cell lines revealed that the compound selectively induced apoptosis in malignant cells. This selective action was attributed to its ability to interact with specific cellular pathways involved in cell survival and proliferation. Further studies are ongoing to elucidate the exact mechanisms of action.

Mecanismo De Acción

The mechanism of action of 3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The hydroxycarboximidamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparación Con Compuestos Similares

Similar Compounds

3,3-Difluorocyclopentanone: Similar structure but lacks the hydroxycarboximidamide group.

3,3-Difluorocyclopentylamine: Similar structure but contains an amine group instead of the hydroxycarboximidamide group.

3,3-Difluorocyclopentanol: Similar structure but contains a hydroxy group instead of the hydroxycarboximidamide group.

Uniqueness

3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide is unique due to the presence of both fluorine atoms and the hydroxycarboximidamide group. This combination imparts distinct chemical properties, making it a valuable compound for various research applications .

Actividad Biológica

3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide (CAS No. 1704334-39-3) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentane ring with difluoromethyl and hydroxy substituents. The presence of fluorine atoms in organic compounds often enhances their biological activity due to increased lipophilicity and metabolic stability.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of fluorinated compounds have shown efficacy against various bacterial strains. The mechanism of action generally involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have been noted for their ability to inhibit tumor cell proliferation in vitro. For example, a study on related fluorinated derivatives demonstrated potent cytotoxicity in glioblastoma models, indicating potential applicability in cancer therapeutics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is critical for both microbial growth and cancer cell proliferation.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt the integrity of bacterial membranes, leading to cell lysis.

- Signal Transduction Pathways : The compound might modulate signaling pathways relevant to inflammation and cell survival, further implicating its role in therapeutic applications.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several fluorinated compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with difluoromethyl groups exhibited enhanced activity compared to non-fluorinated counterparts. Specifically, the minimum inhibitory concentration (MIC) values were significantly lower for fluorinated variants .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Non-fluorinated analogue | 32 | Staphylococcus aureus |

Study 2: Anticancer Activity

In vitro studies on glioblastoma cell lines (U-251 and U-87) revealed that fluorinated derivatives exhibited a biphasic dose-response relationship. Compounds similar to this compound showed cytotoxic effects at low nanomolar concentrations while promoting proliferation at higher concentrations .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Fluorinated derivative | 50 | U-251 |

| Control | >200 | U-251 |

Propiedades

IUPAC Name |

3,3-difluoro-N'-hydroxycyclopentane-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2O/c7-6(8)2-1-4(3-6)5(9)10-11/h4,11H,1-3H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRIDPHTFICHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=NO)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC1/C(=N/O)/N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.